(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one
Overview
Description
(3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one is a useful research compound. Its molecular formula is C31H25F2NO3 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cholesterol Absorption Inhibition : This compound, also known as SCH 58235, is a potent inhibitor of cholesterol absorption. It was designed based on the structure-activity relationship (SAR) analysis of its metabolites to enhance activity and block detrimental metabolic oxidation. It showed remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998).
Crystal Structure Analysis : The crystal structure of ezetimibe anhydrate (another name for this compound) was solved using laboratory powder diffraction data. This helped in understanding its molecular arrangement and potential interactions for cholesterol-lowering effects (Brüning et al., 2010).
Fungal Biotransformation : The structural transformation of ezetimibe was performed by fungi Beauvaria bassiana and Cunninghamella blakesleeana, highlighting these fungi's ability to metabolize halogenated compounds and drugs targeted by the UDP-Glucuronyl Transferase System (Pervaiz et al., 2014).
Antibiotic Enhancement and Antiviral Properties : N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, related to the core structure of this compound, showed potential as antibiotic enhancers and antiviral agents against a range of viruses, including human coronavirus and influenza A virus H1N1 subtype (Głowacka et al., 2021).
Antimicrobial Activity : Azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives demonstrated antibacterial and antifungal activities, suggesting the potential use of the azetidin-2-one scaffold in developing new antimicrobial agents (Shah et al., 2014).
Properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-phenylmethoxyphenyl)azetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25F2NO3/c32-24-10-6-22(7-11-24)29(35)19-18-28-30(34(31(28)36)26-14-12-25(33)13-15-26)23-8-16-27(17-9-23)37-20-21-4-2-1-3-5-21/h1-17,28,30H,18-20H2/t28-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYNXBNCXPJQCW-PQHLKRTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(=O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CCC(=O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443913 | |
Record name | (3R,4S)-4-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190595-65-4 | |
Record name | (3R,4S)-4-[4-(Benzyloxy)phenyl]-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (3R,4S)-4-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one crystallizes in the orthorhombic system, specifically in the space group P212121 (no. 19). The unit cell dimensions are as follows: a = 5.840(1) Å, b = 16.645(3) Å, c = 25.716(5) Å. The unit cell volume is 2499.8 Å3, and it contains 4 molecules (Z = 4). The crystallographic data was collected at a temperature of 293 K. The refinement of the structure resulted in Rgt(F) = 0.0672 and wRref(F2) = 0.1072 [].
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